molecular formula C9H12ClNO2 B3354386 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester CAS No. 58921-31-6

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

Cat. No. B3354386
CAS RN: 58921-31-6
M. Wt: 201.65 g/mol
InChI Key: RNGKOJHPUXPCRV-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester” is a derivative of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are often used in organic synthesis .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . This process is highly tolerant of various functional groups . The Paal-Knorr Pyrrole Synthesis is a common method used for the synthesis of pyrroles .


Molecular Structure Analysis

The molecular formula of “1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester” is C9H13NO2 . The molecular weight is 167.2050 . The IUPAC Standard InChI is InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .

properties

IUPAC Name

ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKOJHPUXPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207668
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

CAS RN

58921-31-6
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058921316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (0.100 g, 0.598 mmol) in DMF (2 ml) was added N-chlorosuccinimide (0.120 g, 0.897 mmol). The reaction mixture was stirred at RT for 4 h. The solvent was evaporated and purification by column chromatography (hexanes/EtOAc) afforded ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate (0.035 g, 29%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.68 (br. s., 1H) 4.22 (q, 2H) 2.19 (s, 3H) 2.15 (s, 3H) 1.28 (t, 3H). MS: m/z 202.3 (M+1).
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0.12 g
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2 mL
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Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (1.77 g, 13.25 mmol) was added to a solution of ethyl 3,5-dimethyl-2-pyrrole carboxylate (2.11 g, 12.62 mmol) in chloroform (45 mL). The reaction mixture was stirred at room temperature for 24 h and then poured into 2 N NaOH. The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a crude solid. The crude solid was dissolved in hot MeOH, cooled to room temperature, and the precipitate was collected by filtration (493 mg, 19%). MS (ES) MH+: 174 for C9H12ClNO2.
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1.77 g
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2.11 g
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45 mL
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Synthesis routes and methods III

Procedure details

Title compound was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (commercially available) by an analogous method to Intermediate 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-chloro-3,5-dimethyl, ethyl ester

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